molecular formula C19H19N3 B11581097 5H-spiro[benzimidazo[1,2-c]quinazoline-6,1'-cyclohexane]

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1'-cyclohexane]

Katalognummer: B11581097
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: KUXGAUKKKSACNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] is a complex heterocyclic compound that features a spiro linkage between a benzimidazole and a quinazoline moiety. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Analyse Chemischer Reaktionen

Types of Reactions

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, orthoformic acid ethyl ester, carbon disulfide, and various alkyl halides such as methyl and ethyl iodides, allyl bromide, and benzyl chloride . Reaction conditions often involve the use of solvents like ethanol and ionic liquids, with catalysts such as iodine .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which exhibit enhanced biological activities such as antibacterial and antifungal properties .

Wissenschaftliche Forschungsanwendungen

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death . Additionally, its antifungal activity is believed to result from interference with fungal cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] is unique due to its specific spiro linkage between the benzimidazole and quinazoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C19H19N3

Molekulargewicht

289.4 g/mol

IUPAC-Name

spiro[5H-benzimidazolo[1,2-c]quinazoline-6,1'-cyclohexane]

InChI

InChI=1S/C19H19N3/c1-6-12-19(13-7-1)21-15-9-3-2-8-14(15)18-20-16-10-4-5-11-17(16)22(18)19/h2-5,8-11,21H,1,6-7,12-13H2

InChI-Schlüssel

KUXGAUKKKSACNW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)NC3=CC=CC=C3C4=NC5=CC=CC=C5N24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.